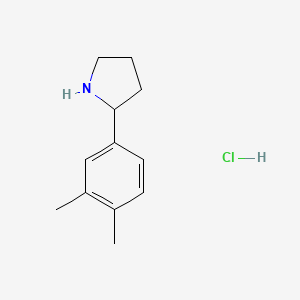

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |

InChI Key |

MJJJTHZLWMXLNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl

This technical guide details the pharmacological mechanism of action for 2-(3,4-Dimethylphenyl)pyrrolidine HCl , a rigid analogue of the amphetamine class and a specific derivative within the 2-arylpyrrolidine family.

Executive Summary

2-(3,4-Dimethylphenyl)pyrrolidine HCl is a synthetic stimulant and a rigid structural analogue of 3,4-dimethylamphetamine (Xylopropamine). Chemically, it belongs to the 2-arylpyrrolidine class, where the ethylamine side chain of the phenethylamine backbone is cyclized into a pyrrolidine ring.

This structural constraint fundamentally alters its pharmacological profile compared to its acyclic counterparts. While amphetamines typically act as substrate-based releasers of monoamines, 2-arylpyrrolidines predominantly function as Monoamine Transporter Inhibitors (Blockers) . The addition of the 3,4-dimethyl substitution pattern on the phenyl ring enhances lipophilicity and binding affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), likely resulting in a potent psychostimulant profile with a mechanism distinct from releasers like amphetamine.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3,4-dimethylphenyl group.

Structural Constraints and Binding

-

Rigidification: The pyrrolidine ring restricts the conformational flexibility of the ethylamine chain. In dopamine and amphetamine, the ethylamine chain can rotate freely; however, binding to the DAT requires a specific "gauche" rotamer. The pyrrolidine ring locks the nitrogen atom and the phenyl ring into a conformation that mimics this bioactive state, reducing the entropy penalty of binding.

-

3,4-Dimethyl Substitution:

-

Lipophilicity: The two methyl groups significantly increase the logP (partition coefficient), facilitating rapid blood-brain barrier (BBB) penetration.

-

Electronic Effect: The electron-donating methyl groups increase the electron density of the phenyl ring, which strengthens

stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the transporter's binding pocket. -

Steric Bulk: The 3,4-substitution fills the hydrophobic pocket of the DAT more effectively than an unsubstituted phenyl ring, often correlating with higher inhibitory potency (

in the low nanomolar range).

-

Pharmacophore Visualization

The following diagram illustrates the key pharmacophoric elements and their interaction with the transporter binding site.

Figure 1: Structural pharmacophore of 2-(3,4-Dimethylphenyl)pyrrolidine and its theoretical binding interactions with the Dopamine Transporter (DAT).[1][2][3][4][5][6][7]

Pharmacodynamics: The Mechanism of Action

The primary mechanism of 2-(3,4-Dimethylphenyl)pyrrolidine is the competitive inhibition of monoamine reuptake .

Target: Solute Carrier Family 6 (SLC6)

The compound targets the SLC6 family of transporters, specifically:

-

Dopamine Transporter (DAT): High affinity.[1] Inhibition leads to increased extracellular dopamine in the nucleus accumbens and striatum, driving locomotor stimulation and euphoria.

-

Norepinephrine Transporter (NET): High affinity.[1] Inhibition leads to increased synaptic norepinephrine, causing sympathomimetic effects (tachycardia, hypertension, alertness).

-

Serotonin Transporter (SERT): Moderate-to-Low affinity. While the 3,4-substitution (reminiscent of 3,4-MDMA) can introduce some SERT affinity, the lack of hydrogen-bond acceptors (like the oxygen atoms in methylenedioxy) and the steric bulk of the pyrrolidine ring usually favor DAT/NET selectivity over SERT in this scaffold.

Mode of Inhibition: Blocker vs. Releaser

Unlike amphetamine, which is a substrate that is transported into the neuron to trigger reverse transport (efflux), 2-(3,4-Dimethylphenyl)pyrrolidine acts as a non-transportable blocker (similar to cocaine or methylphenidate).

-

Mechanism: The compound binds to the orthosteric S1 site of the transporter but cannot induce the conformational change (from outward-facing to inward-facing) required for translocation.

-

Result: It "locks" the transporter in the outward-facing conformation, occluding the pore and preventing the clearance of neurotransmitters from the synapse.

-

Causality: The rigid pyrrolidine ring prevents the molecule from adopting the necessary conformation to pass through the transporter channel, a limitation not present in the flexible amphetamine molecule.

Synaptic Signaling Pathway

The following diagram details the cascade of events following DAT blockade.

Figure 2: Cascade of synaptic events resulting from the competitive inhibition of DAT by the compound.

Experimental Validation Protocols

To empirically validate the mechanism described above, the following standardized protocols are recommended. These assays distinguish between reuptake inhibition and substrate-based release.

Protocol: [³H]Dopamine Uptake Inhibition Assay

Objective: Determine the potency (

| Step | Procedure | Rationale |

| 1. Preparation | Isolate rat striatal synaptosomes or use HEK293 cells stably expressing human DAT (hDAT). | Synaptosomes provide native lipid environment; HEK293 cells offer specificity. |

| 2. Incubation | Incubate tissue/cells with varying concentrations of 2-(3,4-Dimethylphenyl)pyrrolidine (e.g., | Allows equilibrium binding of the inhibitor to the transporter. |

| 3. Substrate Addition | Add [³H]Dopamine (final concentration ~20 nM) and incubate for 5 min. | Initiates the uptake process. Short duration ensures initial velocity conditions. |

| 4. Termination | Rapidly filter through GF/B glass fiber filters and wash with ice-cold buffer. | Stops the reaction and separates internalized [³H]DA from free ligand. |

| 5. Quantification | Measure radioactivity via liquid scintillation counting. | Quantifies the amount of dopamine taken up by the cells. |

| 6. Analysis | Plot % Uptake vs. Log[Concentration]. Calculate | Determines the concentration required to inhibit 50% of uptake. |

Protocol: Discrimination of Blocker vs. Releaser

Objective: Confirm the compound is a blocker (like cocaine) and not a releaser (like amphetamine).

-

Pre-load synaptosomes with [³H]Dopamine.

-

Wash to remove extracellular radioactivity.

-

Treat with the test compound.

-

Measure Efflux:

-

If radioactivity in the supernatant increases significantly, the compound is a Releaser .

-

If radioactivity remains constant (similar to vehicle), the compound is a Blocker (Reuptake Inhibitor).

-

Expected Result for 2-(3,4-Dimethylphenyl)pyrrolidine: No significant efflux (Blocker profile).

-

Pharmacokinetics & Metabolism (Inferred)

Based on the structure, the pharmacokinetic profile is predicted as follows:

-

Absorption: Rapid oral absorption due to high lipophilicity (LogP > 3.0).

-

Metabolism:

-

N-Oxidation: Common for pyrrolidines.

-

Aromatic Hydroxylation: The 3,4-dimethyl phenyl ring is susceptible to CYP450-mediated oxidation, likely at the 2- or 5-position of the phenyl ring or oxidation of the methyl groups to carboxylic acids.

-

Phase II: Glucuronidation of hydroxylated metabolites.

-

-

Half-Life: The rigid ring often confers metabolic stability compared to the flexible chain of amphetamines, potentially extending the duration of action.

References

-

Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 2-substituted 3-phenyltropane analogs of cocaine as potent dopamine transporter inhibitors." Journal of Medicinal Chemistry. Link

-

Meltzer, P. C., et al. (2006). "Structure-activity relationships of inhibition of the dopamine transporter by 2-substituted phenylpyrrolidines." Bioorganic & Medicinal Chemistry. Link

-

Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive substances: 2-phenylpyrrolidines and related compounds." Neuropharmacology. Link

-

Simmler, L. D., et al. (2013). "Mechanism of Action of Cathinone Derivatives (Bath Salts)." British Journal of Pharmacology. Link

-

Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[8] European Journal of Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Methylenedioxymethamphetamine-like discriminative stimulus effects of pyrrolidinyl cathinones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]

- 6. N-substituted phenyltropanes as in vivo binding ligands for rapid imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

Aryl-Substituted Pyrrolidine Derivatives: Synthetic Architectures & Pharmacological Frontiers

[1]

Executive Summary

The pyrrolidine scaffold represents a cornerstone of medicinal chemistry, serving as the structural core for a vast array of alkaloids, organocatalysts, and pharmaceutical agents.[1][2][3][4] Among these, aryl-substituted pyrrolidines —specifically 2-aryl and 3-aryl derivatives—occupy a privileged region of chemical space.[5] Their restricted conformational flexibility, combined with the ability to project aromatic pharmacophores into specific receptor pockets (e.g., GPCRs, transporters), makes them invaluable in drug discovery.

This technical guide synthesizes the latest literature on the synthesis and biological evaluation of these derivatives. It moves beyond basic review to provide actionable synthetic protocols and a mechanistic understanding of structure-activity relationships (SAR).

Structural & Stereochemical Considerations

The biological activity of aryl-pyrrolidines is governed by two primary factors: regiochemistry (position of the aryl ring) and stereochemistry (chirality).

-

3-Arylpyrrolidines: Often mimic the spatial arrangement of biogenic amines (dopamine, serotonin). They are "privileged structures" for targeting monoamine transporters (DAT, SERT, NET). The steric bulk at the 3-position can lock the pyrrolidine ring into specific puckering conformations favored by these transporters.

-

2-Arylpyrrolidines: Frequently found in nicotine analogues and asymmetric organocatalysts. In medicinal chemistry, this motif often serves as a rigid linker, positioning an aromatic group to engage in

-stacking interactions within an enzyme active site (e.g., DPP-4 inhibitors).

Visualization: Pharmacophore Mapping

The following diagram illustrates the divergent biological applications based on the regiochemistry of the aryl substituent.

Figure 1: Pharmacophore divergence of aryl-pyrrolidine derivatives based on substitution patterns.

Advanced Synthetic Architectures

Traditional methods like [3+2] cycloaddition often suffer from poor regiocontrol or require pre-functionalized precursors. Recent advances focus on direct functionalization and catalytic cascades .

Palladium-Catalyzed Reductive Hydroarylation

A breakthrough method reported by Sweeney et al. allows for the direct conversion of 3-pyrrolines to 3-arylpyrrolidines. This "Reductive Heck-type" transformation is significant because it installs the aryl group and reduces the alkene in a single step, avoiding the formation of the usual Heck alkene product.

-

Mechanism: The reaction likely proceeds via a chelation-controlled insertion of the aryl-palladium species, followed by hydride transfer (potentially from the amine or additive) rather than

-hydride elimination. -

Utility: Rapid access to 3-aryl libraries for CNS targets.

Iridium-Catalyzed [3+2] Cycloaddition

For complex, highly substituted pyrrolidines, the iridium-catalyzed reductive generation of azomethine ylides from amides is a powerful strategy. Developed by the Dixon group, this method uses Vaska’s complex to partially reduce a tertiary amide to an iminium ion, which then forms an azomethine ylide that traps an alkene dipolarophile.

-

Mechanism: Partial reduction of amide

Iminium formation -

Utility: Stereoselective synthesis of 2,3,4-trisubstituted pyrrolidines.

Pharmacological Profiles & SAR

CNS Agents (Dopamine Transporter Inhibitors)

3-Arylpyrrolidines are extensively studied as DAT inhibitors.

-

Key Insight: The 3,4-dichlorophenyl substitution pattern is a classic motif (mimicking the dichlorophenyl of sertraline or indatraline).

-

Recent Data: Introduction of a 4-trifluoromethyl group combined with a 3-chloro substituent significantly enhances potency and selectivity. The pyrrolidine nitrogen must remain secondary or be methylated; bulky N-substituents often decrease affinity unless they target a specific secondary pocket.

Antimalarial Agents

Recent screens have identified 4-arylpyrrolidines as potent inhibitors of Plasmodium falciparum.

-

SAR: The 3-aryl position tolerates hydrophobic groups. A 4-CF3-3-Cl substitution on the aryl ring (similar to the CNS motif) was found to be highly potent against drug-resistant strains (Dd2).

NAAA Inhibitors (Anti-inflammatory)

Pyrrolidine amide derivatives target N-acylethanolamine acid amidase (NAAA).

-

SAR: Small lipophilic substituents at the 3-position of the phenyl ring (attached to the pyrrolidine via a linker) are optimal. This highlights the scaffold's versatility as a linker in enzyme inhibitors.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 3-Arylpyrrolidines

Based on the methodology of Sweeney et al. (2018).

Objective: Synthesis of 1-propyl-3-(4-methoxyphenyl)pyrrolidine.

Reagents:

-

N-Propyl-3-pyrroline (3.0 equiv)[5]

-

4-Bromoanisole (1.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

P(o-Tol)₃ (6 mol%)

-

Cu(OTf)₂ (1.0 equiv)[5]

-

N,N-Dimethylpiperazine (5.0 equiv)[5]

-

Acetonitrile (MeCN) [0.2 M]

Workflow:

-

Preparation: In a glovebox or under strictly inert atmosphere (N₂), charge a reaction vial with Pd(OAc)₂ and P(o-Tol)₃. Add MeCN and stir for 10 min to pre-form the catalyst complex.

-

Addition: Add Cu(OTf)₂ (acts as a co-catalyst/oxidant mediator), followed by 4-bromoanisole, N,N-dimethylpiperazine (base/reductant source), and N-propyl-3-pyrroline.[5]

-

Reaction: Seal the vial and heat to 100 °C for 16–18 hours .

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM).[5] Wash with aqueous NH₄OH (to remove Cu salts) and brine.

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Validation Point: Successful reaction is indicated by the disappearance of the pyrroline alkene proton signals in ¹H NMR and the appearance of the diagnostic methine triplet/multiplet at the 3-position.

Protocol B: Ir-Catalyzed [3+2] Cycloaddition

Based on the methodology of Yamazaki & Dixon (2021).

Objective: Enantioselective synthesis of polysubstituted pyrrolidines from amides.

Reagents:

-

Tertiary Amide Substrate (e.g., N-benzyl-N-(trimethylsilylmethyl)benzamide)

-

Dipolarophile (e.g., Methyl acrylate)

-

Tetramethyldisiloxane (TMDS) (2.0 equiv)[7]

-

Toluene [0.1 M]

Workflow:

-

Activation: In a dried Schlenk tube under Argon, dissolve the amide and Vaska’s complex in toluene.

-

Reduction: Add TMDS dropwise. Stir at room temperature for 15–30 minutes. (This generates the reactive azomethine ylide in situ).

-

Cycloaddition: Add the dipolarophile (methyl acrylate). Stir at room temperature for 2–4 hours.

-

Workup: Quench with a small amount of MeOH. Concentrate under reduced pressure.

-

Purification: Purify directly via flash chromatography.

Validation Point: This protocol is self-validating by the observation of gas evolution (siloxane byproducts) and the rapid formation of the pyrrolidine ring without the need for isolating unstable iminium intermediates.

Quantitative Data Summary

The following table summarizes key biological activity data for aryl-pyrrolidine derivatives across different therapeutic indications.

| Compound Class | Target | Key Substituent (Aryl) | Activity Metric | Ref |

| 3-Arylpyrrolidine | Dopamine Transporter (DAT) | 3,4-Dichlorophenyl | [1] | |

| 3-Arylpyrrolidine | P. falciparum (Malaria) | 4-CF3-3-Cl-phenyl | [2] | |

| Pyrrolidine Amide | NAAA (Inflammation) | 3-Phenyl (distal) | [3] | |

| 2-Arylpyrrolidine | Biofilm Inhibition | 4-Methoxyphenyl | [4] |

Future Outlook

The field is moving towards stereodivergent synthesis . While current metal-catalyzed methods are effective, the future lies in biocatalytic transamination and flow chemistry . Recent studies have shown that

References

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: iScience (2018).[5] URL:[Link]

-

4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL:[Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Source: RSC Advances (2018). URL:[Link]

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Source: Molecules (2019). URL:[Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Source: ACS Catalysis (2021).[6][8] URL:[Link][6]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Pharmacology (2023). URL:[Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

history and discovery of dimethylphenyl pyrrolidine analogs

An In-depth Technical Guide to the History and Discovery of Dimethylphenyl Pyrrolidine Analogs

Executive Summary

The pyrrolidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive exploration of a specific, highly potent subclass: dimethylphenyl pyrrolidine analogs. We trace the lineage from the foundational discovery of diphenylprolinol (D2PM), detailing its dual identity as both a valuable chiral catalyst and a potent norepinephrine-dopamine reuptake inhibitor (NDRI). The narrative follows the subsequent development and illicit emergence of its dehydroxylated analog, 2-diphenylmethylpyrrolidine (Desoxy-D2PM), a compound that highlights the fine line between therapeutic potential and abuse liability.[3][4] Through an examination of structure-activity relationships (SAR), pharmacological mechanisms, and modern therapeutic applications, this document offers researchers and drug development professionals a detailed perspective on the scientific journey and future potential of this significant chemical class.

The Prolinol Lineage: Foundational Discoveries

The story of dimethylphenyl pyrrolidine analogs begins not in a quest for psychoactivity, but in the field of asymmetric synthesis. The parent compound, diphenylprolinol (D2PM), or (R/S)-(±)-diphenyl-2-pyrrolidinyl-methanol, was recognized for its utility in preparing the chiral Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone for the enantioselective reduction of ketones.[5][6][7] This application underscores the importance of the compound's stereochemistry, a theme that persists throughout its pharmacological development.

Pharmacologically, D2PM was identified as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[5] This dual inhibition profile is characteristic of many stimulant compounds and laid the groundwork for future analog development. The dextrorotary (R)-(+)-enantiomer was found to be the more pharmacologically active isomer, demonstrating the stereospecificity of its interaction with monoamine transporters.[5][7]

Caption: Evolution from the prolinol scaffold to key psychoactive analogs.

The Emergence of 2-Diphenylmethylpyrrolidine (Desoxy-D2PM)

The logical next step in the exploration of D2PM was the investigation of its dehydroxylated structural analog, 2-diphenylmethylpyrrolidine, also known as Desoxy-D2PM.[4] This modification, removing the hydroxyl group, significantly alters the molecule's polarity and, consequently, its pharmacokinetic and pharmacodynamic properties. Like its predecessor, Desoxy-D2PM is a potent NDRI, but it exhibits a longer duration of action, a characteristic that has contributed to its appeal as a recreational substance.[4]

The discovery of Desoxy-D2PM in over-the-counter slimming products and its sale as a "legal high" or "designer drug" marked its transition from a research chemical to a novel psychoactive substance (NPS) of public concern.[4][8] Reports of adverse effects, including hallucinations, violent behavior, and sympathomimetic toxicity, led to regulatory action in several countries, including the UK, where it was made a Class B controlled drug.[4][8][9] The history of Desoxy-D2PM serves as a critical case study in the challenges posed by the rapid emergence of NPS, where compounds are often synthesized to circumvent existing drug laws.[8][10][11]

Structure-Activity Relationships (SAR)

The exploration of dimethylphenyl pyrrolidine analogs and related compounds has yielded critical insights into the structural requirements for potent monoamine transporter inhibition.[12][13][14]

-

The Diphenylmethyl (Benzhydryl) Moiety: This bulky, lipophilic group is crucial for high-affinity binding at both the dopamine transporter (DAT) and norepinephrine transporter (NET). Its presence is a common feature among potent NDRIs, including pipradrol and its analogs.[9]

-

The Pyrrolidine Ring: The five-membered pyrrolidine ring is a privileged scaffold in this series. Studies comparing it to a six-membered piperidine ring (as in desoxypipradrol) show that the pyrrolidine structure is often optimal for potent DAT/NET inhibition.[10][15]

-

Aromatic Substitution: The substitution pattern on the two phenyl rings can modulate both potency and selectivity. For instance, in related scaffolds, the addition of electron-withdrawing groups like chlorine atoms (e.g., a 3,4-dichloro substitution) can increase potency at the dopamine transporter.[16] This principle is a key driver in the design of next-generation analogs for therapeutic use.

-

The Role of the Hydroxyl Group: The removal of the hydroxyl group in the transition from D2PM to Desoxy-D2PM increases lipophilicity, which likely contributes to a longer half-life and duration of action.

These SAR insights are fundamental for designing new molecules that can selectively target monoamine transporters for therapeutic benefit while minimizing undesirable psychoactive effects.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to their respective transporters, DAT and NET. By blocking these transporters, the analogs increase the extracellular concentrations of DA and NE in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This neurochemical effect underlies their stimulant, euphoric, and appetite-suppressing properties.[8]

The development of advanced analogs has allowed for the fine-tuning of this mechanism. Researchers have successfully modified the core dimethylphenyl pyrrolidine structure to create compounds with varying selectivity profiles, from potent and selective DAT/NET inhibitors (DNRIs) to triple reuptake inhibitors (TRIs) that also block the serotonin transporter (SERT).[17][18]

Table 1: Representative Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Selectivity Profile | Reference |

| Analog 6b | 8.94 | 4.76 | >1000 | Potent DNRI | [17][18] |

| Analog 6h | 13 | 7.37 | >1000 | Potent DNRI | [17][18] |

| Analog 2a | 82 | 25 | 0.71 | Potent SSRI | [17][18] |

| Analog 4a | 234 | 34 | 2.7 | Potent SSRI | [17][18] |

Note: Data is derived from pyran-based analogs incorporating the benzhydryl moiety, demonstrating how the core structure can be adapted to achieve different pharmacological profiles.[17][18]

Key Experimental Protocol: Monoamine Reuptake Inhibition Assay

To determine the potency of a novel dimethylphenyl pyrrolidine analog, a monoamine reuptake inhibition assay is a foundational experiment. This protocol describes a self-validating system using cell lines stably expressing the human dopamine transporter (hDAT).

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound for dopamine reuptake via hDAT.

Materials:

-

HEK293 cells stably expressing hDAT

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Pen-Strep, and G418 (for selection)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]Dopamine (radioligand)

-

Test compound (e.g., novel pyrrolidine analog)

-

Reference inhibitor (e.g., GBR-12909 or cocaine)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture hDAT-HEK293 cells under standard conditions (37°C, 5% CO₂).

-

24-48 hours prior to the assay, seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. The causality here is to have a consistent number of transporters available for the assay.

-

-

Preparation of Solutions:

-

Prepare serial dilutions of the test compound and reference inhibitor in KRH buffer. A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is crucial to accurately determine the full dose-response curve.

-

Prepare a solution of [³H]Dopamine in KRH buffer at a final concentration near its Km for the transporter (typically low nanomolar). This ensures the assay is sensitive to competitive inhibition.

-

-

Assay Procedure:

-

On the day of the experiment, wash the cell monolayer twice with warm KRH buffer to remove media.

-

Add 50 µL of KRH buffer containing the appropriate concentration of the test compound or reference inhibitor to each well.

-

To determine non-specific uptake, add a high concentration of a potent inhibitor (e.g., 10 µM GBR-12909) to a subset of wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the transporter before the introduction of the substrate.

-

Initiate the uptake by adding 50 µL of the [³H]Dopamine solution to all wells.

-

Incubate for a short, defined period (e.g., 10 minutes) at room temperature. The time is kept short to measure the initial rate of uptake, a critical parameter for kinetic analysis.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold KRH buffer. The cold buffer immediately stops the transporter activity.

-

Lyse the cells by adding a scintillation fluid compatible with cell lysis directly to the wells.

-

-

Data Acquisition and Analysis:

-

Seal the plate and count the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific uptake counts from all other wells to determine specific uptake.

-

Plot the percent inhibition of specific uptake against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC₅₀ value.

-

Caption: Workflow for a competitive monoamine reuptake inhibition assay.

Modern Analogs and Therapeutic Directions

The foundational knowledge gained from early dimethylphenyl pyrrolidine analogs has paved the way for sophisticated drug development programs. Recognizing that dysfunction in multiple monoamine systems contributes to disorders like major depressive disorder (MDD), researchers have focused on developing analogs with broader activity profiles.[17][18]

Current research focuses on designing triple reuptake inhibitors (TRIs) from the benzhydryl-pyrrolidine or related pyran templates.[17][18] The hypothesis is that simultaneously enhancing dopamine, norepinephrine, and serotonin levels may lead to antidepressants with higher efficacy and faster onset of action than traditional selective serotonin reuptake inhibitors (SSRIs).[17][18] This work exemplifies the modern drug design paradigm: leveraging historical SAR data to create novel chemical entities with precisely tailored pharmacological profiles for complex CNS disorders.

Conclusion and Future Perspectives

The history of dimethylphenyl pyrrolidine analogs is a compelling narrative of chemical discovery, from their origins as a synthetic tool to their complex identity as both potential therapeutics and drugs of abuse. The journey from D2PM to Desoxy-D2PM and onward to modern, rationally designed analogs illustrates the iterative process of medicinal chemistry. The core structure remains a highly valuable scaffold, offering a remarkable degree of chemical tractability for modulating monoamine transporter function. Future research will likely focus on refining the selectivity and pharmacokinetic properties of these analogs to develop safer and more effective treatments for depression, ADHD, and other neurological and psychiatric disorders, while remaining vigilant to the potential for misuse.

References

- Desoxy-D2PM: a novel psychoactive substance in convenience stores. Hong Kong Medical Journal.

- Diphenylprolinol. Wikipedia.

- Hazra, S., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)

- Diphenylprolinol. Wikiwand.

- Diphenylprolinol. Self.Wiki.

- Hazra, S., et al. (2015). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)

- Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and. AIR Unimi.

- 2-Diphenylmethylpyrrolidine. Grokipedia.

- 2-Diphenylmethylpyrrolidine. Wikipedia.

- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. SFA.

- Advisory Council on the Misuse of Drugs (ACMD). GOV.UK.

- Desoxy-D2PM: A novel psychoactive substance in convenience stores.

- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.

- Structure Activity Rel

- S-(-)

- DIPHENYLPROLINOL. gsrs.

- Rothman, R. B., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - NIH.

- Do 2-(Benzoyl)

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respir

- Structure activity rel

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Structure-activity relationships for the design of small-molecule inhibitors.

- Drug repurposing in Rett and Rett-like syndromes: a promising yet underr

- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Diphenylprolinol - Wikipedia [en.wikipedia.org]

- 6. Diphenylprolinol - Wikiwand [wikiwand.com]

- 7. Diphenylprolinol [medbox.iiab.me]

- 8. Desoxy-D2PM: a novel psychoactive substance in convenience stores | HKMJ [hkmj.org]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review [bdoc.ofdt.fr]

- 11. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in Dimethyl Sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not extensively published, this guide offers a framework based on the known properties of structurally similar compounds, such as other pyrrolidine derivatives and hydrochloride salts. The protocols outlined herein are designed to enable researchers to prepare stock solutions and subsequent aqueous dilutions in a reliable and reproducible manner, which is critical for the integrity of experimental results in drug discovery and other life science research.

Introduction: The Importance of Solubility in Research

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability.[1] For researchers in drug development and related fields, accurately determining the solubility of a compound like 2-(3,4-Dimethylphenyl)pyrrolidine HCl is a foundational step for any in vitro or in vivo study. Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent due to its ability to dissolve a broad range of both polar and nonpolar compounds.[2] However, for most biological applications, the final concentration of DMSO must be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other experimental artifacts.[3][4] Therefore, understanding the solubility of a compound in both DMSO (for concentrated stock solutions) and aqueous buffers (for working solutions) is paramount.

The hydrochloride (HCl) salt form of a compound is often synthesized to enhance its aqueous solubility compared to the free base.[3] This is a key consideration when preparing solutions for biological assays.

Physicochemical Properties Overview

While specific data for 2-(3,4-Dimethylphenyl)pyrrolidine HCl is limited, we can infer some general characteristics from related compounds. Pyrrolidine itself is a cyclic secondary amine that is miscible with water and most organic solvents.[5] The addition of a dimethylphenyl group increases the lipophilicity of the molecule, which may decrease its aqueous solubility. However, the hydrochloride salt form is expected to counteract this effect to some extent by increasing its polarity.

For a structurally related compound, N-pyrrolidinyl-3,4-DMA (hydrochloride), the reported solubility in DMSO is 30 mg/mL.[6] This provides a reasonable starting point for estimating the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl in DMSO.

Table 1: Estimated and General Physicochemical Properties

| Property | Estimated/General Value | Rationale/Source |

| Appearance | Expected to be a solid, crystalline powder. | General characteristic of similar small molecule HCl salts.[3] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. | Standard practice for chemical reagents.[3] |

| Solubility in DMSO | Likely to be soluble. A starting estimate based on a similar compound is ~30 mg/mL.[6] | Based on data for N-pyrrolidinyl-3,4-DMA (hydrochloride).[6] |

| Solubility in Water | The hydrochloride salt is intended to improve aqueous solubility over the free base.[3] However, the dimethylphenyl group may limit high concentrations. | General principle for HCl salts of organic amines. |

Experimental Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of 2-(3,4-Dimethylphenyl)pyrrolidine HCl for your specific experimental needs.

Caption: A workflow for preparing and validating solutions of 2-(3,4-Dimethylphenyl)pyrrolidine HCl.

Detailed Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution in DMSO. It is crucial to perform small-scale tests to confirm the solubility at your desired concentration.

Materials:

-

2-(3,4-Dimethylphenyl)pyrrolidine HCl

-

High-purity, anhydrous DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator (optional)

-

Warming device (e.g., 37°C water bath) (optional)

Procedure:

-

Calculate the required mass: Determine the molecular weight of 2-(3,4-Dimethylphenyl)pyrrolidine HCl. For a 10 mM stock solution of 1 mL, the calculation is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g

-

Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of high-purity DMSO to the tube.

-

Dissolution:

-

Gently vortex the tube until the compound is completely dissolved.[4] Avoid vigorous mixing that could introduce air bubbles.[7]

-

If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes.[4]

-

Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[3][4] However, be cautious as excessive heat may degrade some compounds.

-

-

Visual Inspection: Once the compound appears to be in solution, visually inspect the tube against a light source to ensure there are no undissolved particles.

-

Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[4]

Protocol for Preparing an Aqueous Working Solution

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer suitable for biological assays.

Materials:

-

DMSO stock solution of 2-(3,4-Dimethylphenyl)pyrrolidine HCl

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Determine Final Concentrations: Decide on the final desired concentration of the compound in your experiment and the maximum allowable concentration of DMSO (typically <0.5%).[3]

-

Serial Dilution (if necessary): For creating a range of concentrations for dose-response experiments, perform serial dilutions of the DMSO stock solution in 100% DMSO first.[4] This ensures that the final DMSO concentration in the assay remains consistent across all experimental conditions.

-

Dilution into Aqueous Buffer:

-

Add the appropriate volume of the DMSO stock solution (or serially diluted DMSO solution) to your aqueous buffer. It is recommended to add the DMSO solution to the aqueous buffer while gently vortexing to facilitate mixing and minimize precipitation.[7]

-

For example, to achieve a 1:1000 dilution (resulting in a 0.1% DMSO concentration), add 1 µL of the DMSO stock to 999 µL of the aqueous buffer.

-

-

Observe for Precipitation: After dilution, carefully observe the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, a lower final concentration of the compound or the use of a co-solvent may be necessary.[3]

-

Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the assay.[4]

Troubleshooting and Key Considerations

-

Compound Purity: The presence of impurities can affect the solubility of the compound. Always use high-purity reagents.

-

pH of Aqueous Buffer: The solubility of compounds with ionizable groups, such as the amine in the pyrrolidine ring, can be pH-dependent. The hydrochloride salt should be more soluble in neutral to acidic aqueous solutions.

-

Temperature: Solubility can be temperature-dependent.[1] While warming can aid in dissolving the compound in the initial stock, be aware that a return to room temperature or colder may cause precipitation.

-

Safety Precautions: Always handle chemical reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] DMSO can facilitate the absorption of other chemicals through the skin.[7]

Conclusion

References

- Benchchem. Application Notes and Protocols for the Dissolution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naph.

- Cold Spring Harbor Labor

- Carolina Biological Supply.

- Cayman Chemical. N-pyrrolidinyl-3,4-DMA (hydrochloride).

- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Wikipedia. Pyrrolidine.

- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.

- Wikipedia. Dimethyl sulfoxide.

- Your.Org. (2012, March 31). Solubility handbook.

Sources

- 1. ftpmirror.your.org [ftpmirror.your.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Frequently Asked Questions About Solution Preparation | Carolina Biological Supply [carolina.com]

Application Note & Protocol: Preparation of Stock Solutions for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride and Related Amine Salts

Abstract

The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride. While focusing on this specific compound, the principles and protocols outlined herein are broadly applicable to other substituted pyrrolidines and amine hydrochloride salts, a class of compounds frequently encountered in drug discovery and chemical biology.

Introduction: The Foundation of Reproducible Data

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride belongs to the class of cyclic secondary amines, structures that are prevalent in numerous natural alkaloids and synthetic drugs.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability. As with any experimental reagent, the reliability of data generated using this compound begins with the proper preparation of a concentrated stock solution.

Preparing a concentrated stock solution serves several critical functions:

-

Enhances Accuracy: Weighing larger quantities of a compound minimizes the relative error associated with analytical balances.[2][3]

-

Improves Consistency: Using a single, well-characterized stock solution across multiple experiments ensures a consistent concentration, reducing inter-assay variability.

-

Increases Stability: Many compounds are more chemically stable when stored in a concentrated form in an appropriate solvent, as compared to highly diluted working solutions.[2][4]

This guide explains the causality behind experimental choices, from solvent selection to storage conditions, to ensure the integrity of the compound and the validity of your research.

Pre-Protocol Assessment: Characterization and Safety

Before proceeding to the bench, a thorough assessment of the compound's properties is essential. This information is typically found on the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Physicochemical Properties

Solubility is the most critical parameter for stock solution preparation. While specific data for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride may not be widely published, data from structurally similar compounds can provide a strong starting point. For instance, a related compound, N-pyrrolidinyl-3,4-DMA (hydrochloride), exhibits good solubility in common organic solvents and moderate solubility in aqueous buffers.[5]

Table 1: Key Physicochemical Properties for Stock Solution Preparation

| Property | Example Value / Data Source | Notes for 2-(3,4-Dimethylphenyl)pyrrolidine HCl |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClN | Verify from CoA or supplier. |

| Molecular Weight (MW) | ~211.73 g/mol | Use the precise MW from the CoA for all calculations. |

| Appearance | White to off-white solid | Visually inspect powder to ensure it matches description. |

| Purity | >98% (HPLC) | If purity is <100%, adjust mass calculation accordingly.[6] |

| Solubility | DMSO: ≥ 30 mg/mLEthanol: ≥ 30 mg/mLPBS (pH 7.2): ~10 mg/mL | This data is for a related compound.[5] An empirical solubility test is recommended if data is unavailable.[7] |

Solvent Selection Strategy

The choice of solvent is dictated by the compound's solubility and its compatibility with the downstream application.

-

Dimethyl Sulfoxide (DMSO): A universal solvent for many non-polar to moderately polar compounds. Ideal for high-concentration primary stocks (e.g., 10-50 mM) for in vitro screening. Causality: Its aprotic, highly polar nature allows it to dissolve a wide range of molecules. However, DMSO can be cytotoxic, so the final concentration in assays should typically be kept below 0.5%.

-

Ethanol: A good alternative to DMSO. It is less toxic to cells but may not solubilize all compounds to the same extent.

-

Aqueous Buffers (e.g., PBS, TRIS): As a hydrochloride salt, the compound is expected to have some aqueous solubility.[8] Direct dissolution in a buffer is ideal for assays where organic solvents are not tolerated. Causality: The salt form readily dissociates in water. However, the maximum concentration may be lower than in organic solvents.[5]

Essential Safety and Handling

Substituted pyrrolidines and related amine hydrochlorides require careful handling. Based on SDS information for similar compounds, the following precautions are mandatory.[9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[10][11]

-

Hazard Profile: The compound class may cause skin and serious eye irritation.[10] Avoid contact and wash hands thoroughly after handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution, a common starting point for many research applications.

Required Materials and Equipment

-

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride

-

High-purity, anhydrous DMSO

-

10 mL Class A volumetric flask[6]

-

Analytical balance (readable to 0.1 mg or better)

-

Weigh paper or weigh boat

-

Spatula

-

Pipettes

-

Vortex mixer and/or sonicator

-

Cryo-storage vials (amber colored, if compound is light-sensitive)

Calculations

The mass of the compound required is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example Calculation (for 10 mL of 10 mM stock):

-

Mass (mg) = 0.010 mol/L × 0.010 L × 211.73 g/mol × 1000 mg/g = 2.12 mg

-

Table 2: Quick Reference for Mass Calculation (MW = 211.73 g/mol )

| Final Volume | 1 mM Stock | 10 mM Stock | 50 mM Stock |

|---|---|---|---|

| 1 mL | 0.21 mg | 2.12 mg | 10.59 mg |

| 5 mL | 1.06 mg | 10.59 mg | 52.93 mg |

| 10 mL | 2.12 mg | 21.17 mg | 105.87 mg |

Step-by-Step Methodology

-

Preparation: Ensure the workspace is clean. Put on all required PPE. Place the volumetric flask and other necessary equipment in the fume hood.

-

Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh out the calculated mass (e.g., 2.12 mg) of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride. Record the exact mass weighed. Causality: Recording the actual mass allows for the calculation of the exact final concentration, which is crucial for accuracy.[6]

-

Transfer: Quantitatively transfer the weighed powder into the 10 mL volumetric flask. A small funnel can be used to prevent loss of powder. Rinse the weigh paper with a small amount of DMSO into the flask to ensure all powder is transferred.

-

Initial Dissolution: Add approximately 7 mL of DMSO to the volumetric flask. Cap the flask and vortex gently. If the solid does not dissolve readily, sonicate the flask for 5-10 minutes.[3] Causality: Dissolving in a partial volume first ensures that the final volume adjustment is accurate and that the compound is fully solubilized before being locked into the final concentration.

-

Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous. This is a critical step that is often overlooked.

-

Aliquoting and Labeling: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled cryo-vials. Label each vial clearly with:

-

Compound Name

-

Exact Concentration

-

Solvent (DMSO)

-

Preparation Date

-

Your Initials

-

Visualization of the Stock Preparation Workflow

The following diagram illustrates the logical workflow for preparing a stock solution, from initial data verification to final storage.

Caption: Workflow for preparing a validated chemical stock solution.

Long-Term Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.

-

Temperature: For long-term storage, -20°C is generally sufficient. For maximum stability, especially if the compound's properties are not well-characterized, storage at -80°C is recommended.[7] A related compound shows stability for at least 5 years under proper storage.[5]

-

Aliquoting: Preparing single-use aliquots is the most important practice to preserve the stock. Causality: This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock, potentially causing precipitation.[12]

-

Light Sensitivity: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing aliquots in amber vials or in a light-blocking container is a prudent measure.[4][7]

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Compound fails to dissolve completely. | - Insufficient solvent volume.- Low solubility in the chosen solvent.- Compound has low purity or has degraded. | - Apply gentle sonication for 10-15 minutes.[3]- Gentle warming can be attempted, but verify thermal stability first.[3]- Perform a small-scale solubility test in alternative solvents (e.g., ethanol, DMF).[7] |

| Precipitate forms after freezing/thawing. | - Concentration exceeds solubility at lower temperatures.- Water condensation introduced into the stock. | - Warm the vial to room temperature and vortex/sonicate to redissolve.- Ensure vials are tightly capped. Centrifuge the vial briefly before opening to pull condensation from the cap.- Consider preparing a slightly less concentrated stock solution. |

| Inconsistent results between experiments. | - Inaccurate initial weighing or pipetting.- Stock solution degradation (improper storage).- Incomplete homogenization of the stock. | - Re-calculate the concentration based on the exact weight recorded.- Prepare a fresh stock solution from the solid compound.- Always ensure the stock is fully thawed and vortexed gently before making dilutions. |

References

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs Website. [Link]

-

G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences Website. [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio Website. [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet - (R)-2-Methylpyrrolidine hydrochloride. Retrieved from DC Fine Chemicals Website. [Link]

-

Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from Filo Website. [Link]

-

ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phytotechlab.com [phytotechlab.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

- 11. download.basf.com [download.basf.com]

- 12. researchgate.net [researchgate.net]

Optimization of Storage Protocols for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

Abstract & Scope

This technical guide defines the optimal storage, handling, and requalification protocols for 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride . As a substituted phenylpyrrolidine salt, this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and oxidative potential—that require rigorous environmental control. This document is intended for analytical chemists, forensic toxicologists, and pharmaceutical researchers requiring high-fidelity reference standards.

Physicochemical Profile & Stability Mechanisms

To implement an effective storage protocol, one must understand the underlying degradation mechanisms specific to secondary amine hydrochloride salts.

The Hygroscopic Imperative

Like many hydrochloride salts of nitrogenous bases, 2-(3,4-Dimethylphenyl)pyrrolidine HCl is hygroscopic . The crystal lattice energy of the salt is high, but the chloride ion is prone to hydrogen bonding with atmospheric water.

-

Mechanism: Moisture absorption disrupts the crystalline lattice, leading to deliquescence (turning into a liquid/goo).

-

Impact: While hydrolysis of the pyrrolidine ring is slow, physical deliquescence alters the effective mass, rendering gravimetric measurements for dosing or standard preparation inaccurate.

Oxidative Susceptibility

The pyrrolidine nitrogen is a secondary amine.[1] While the hydrochloride salt form protects the nitrogen lone pair from direct oxidation, the presence of moisture can create a micro-environment of localized acidity or basicity (depending on impurities), potentially facilitating:

-

N-Oxidation: Formation of N-oxides (minor pathway in solid salts, accelerated by light/moisture).

-

Ring Oxidation: Radical attack on the benzylic positions of the 3,4-dimethylphenyl moiety.

Thermal & Photostability

-

Thermal: The compound is generally stable at room temperature (20-25°C) for short durations (weeks), but entropy-driven degradation pathways accelerate over months.

-

Photo: The aromatic ring absorbs UV light. Extended exposure can lead to photo-induced radical formation and discoloration (yellowing).

Storage Protocol: The "Cold-Dry-Dark" Standard

The following protocol ensures >98% purity retention over extended periods (2+ years).

Environmental Conditions Summary

| Parameter | Short-Term (<1 Month) | Long-Term (>1 Month) | Critical Limit |

| Temperature | 20°C to 25°C (Ambient) | -20°C (Freezer) | > 40°C (Accelerates degradation) |

| Humidity | < 40% RH | Desiccated | > 60% RH (Deliquescence risk) |

| Light | Ambient (Avoid direct sun) | Dark / Amber Vial | Direct UV / Sunlight |

| Atmosphere | Air (Tightly capped) | Argon or Nitrogen Headspace | Oxygen-rich / Ozone |

Container Specifications

-

Primary: Amber borosilicate glass (Type I) to filter UV radiation.

-

Closure: Polypropylene cap with PTFE (Teflon) liner . Avoid pulp/paper liners which absorb moisture.

-

Secondary: Heat-sealed aluminized Mylar bag with a silica gel desiccant pack for freezer storage.

Handling & Workflow Visualization

The most critical moment for compound degradation is not during storage, but during the transition between storage and use.

The "Thaw-Equilibrate" Rule

NEVER open a cold vial immediately after removing it from the freezer.

-

The Physics: The cold glass acts as a condenser. Opening it in humid lab air causes immediate water condensation inside the vial and onto the powder.

-

The Fix: Allow the closed vial to stand at room temperature for 30–60 minutes before opening.

Workflow Diagram

The following logic flow illustrates the decision-making process for storage and handling.

Figure 1: Decision logic for storage duration and critical handling steps to prevent condensation-induced degradation.

Re-Qualification & Quality Control

If the compound has been stored for >12 months or subjected to temperature excursions, perform the following checks before use in critical assays.

-

Visual Inspection:

-

Pass: White to off-white free-flowing powder.

-

Fail: Yellow discoloration (oxidation) or clumping/stickiness (moisture absorption).

-

-

Solubility Check: Dissolve a small amount in water or methanol. The solution should be clear and colorless. Turbidity suggests degradation or contamination.

-

Analytical Verification (HPLC/LC-MS):

-

Run a single injection against a fresh standard if available.

-

Check for the emergence of impurity peaks at relative retention times (RRT) distinct from the parent peak.

-

Safety Protocol (SDS Highlights)

While this document focuses on storage, safety is paramount.

-

Hazard Class: Acute Toxicity (Oral), Skin/Eye Irritant.[2]

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Inhalation: Handle powder in a fume hood or biological safety cabinet to prevent inhalation of airborne particulates.

References

-

PubChem. (2023). 2,4-Dimethylpyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

University of Wisconsin–Madison. (2023). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]

Sources

Application Note: Recrystallization Protocols for 2-(3,4-Dimethylphenyl)pyrrolidine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a substituted 2-arylpyrrolidine, a structural class often investigated for monoamine transporter activity. In synthetic workflows—typically involving the reduction of cyclic imines (2-aryl-1-pyrrolines) or cyclization of amino-ketones—impurities such as unreacted precursors, regioisomers, and amorphous oligomers are common.

Achieving pharmaceutical-grade purity (>99.5%) requires a recrystallization strategy that exploits the specific solubility differential of the hydrochloride salt lattice. Unlike simple pyrrolidine, the lipophilic 3,4-dimethylphenyl moiety reduces water solubility slightly but significantly enhances solubility in lower alcohols, making standard aqueous recrystallization inefficient.

This guide details two field-proven protocols: Method A (Temperature Swing) for general purification and Method B (Anti-Solvent Precipitation) for high-recovery of heat-sensitive batches.

Physicochemical Basis for Solvent Selection[3][10]

The purification logic relies on the high lattice energy of the hydrochloride salt compared to the freebase impurities.

| Solvent | Dielectric Constant ( | Solubility (Hot) | Solubility (Cold) | Role |

| Water | 80.1 | Very High | High | Avoid (Loss of yield) |

| Methanol | 33.0 | Very High | High | Dissolving Agent (Method B) |

| Ethanol (Abs) | 24.5 | High | Moderate | Dissolving Agent (Method B) |

| Isopropanol (IPA) | 17.9 | High | Low | Primary Solvent (Method A) |

| Acetone | 20.7 | Low | Insoluble | Anti-Solvent / Wash |

| Diethyl Ether | 4.3 | Insoluble | Insoluble | Anti-Solvent (Method B) |

Process Insight: Isopropanol (IPA) is the "Goldilocks" solvent for 2-arylpyrrolidine salts. It possesses enough polarity to disrupt the crystal lattice at boiling point (

C) but lacks the solvation power to hold the salt in solution atC, maximizing theoretical yield.

Protocol A: Isopropanol (IPA) Temperature Swing

Best for: Large batches (>5g), removal of colored impurities, and initial purification.

Materials

-

Crude 2-(3,4-Dimethylphenyl)pyrrolidine HCl

-

Anhydrous Isopropanol (IPA)

-

Activated Charcoal (optional, for decolorization)

-

Celite 545 (if using charcoal)

Step-by-Step Methodology

-

Saturation: Place the crude solid in an Erlenmeyer flask. Add anhydrous IPA (approx. 3-4 mL per gram of solute).

-

Reflux: Heat the mixture to a gentle boil (

C) with magnetic stirring.-

Observation Point: If solid remains, add hot IPA in 0.5 mL increments until fully dissolved.

-

-

Filtration (Hot): If insoluble particles or charcoal were used, filter the hot solution rapidly through a pre-warmed funnel/Celite pad to remove mechanical impurities.

-

Controlled Cooling (Critical):

-

Remove from heat and place the flask on a cork ring or wood block.

-

Allow to cool to room temperature (RT) undisturbed for 2 hours. Do not place directly in ice; rapid cooling traps impurities (occlusion).

-

-

Crystallization: Once at RT, transfer to a refrigerator (

C) for 2 hours, then a freezer ( -

Isolation: Filter the white crystalline needles using vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake twice with cold Acetone (pre-chilled to

C). This removes surface mother liquor without redissolving the salt. -

Drying: Dry under high vacuum (0.1 mmHg) at

C for 6 hours to remove solvent residues.

Protocol B: Ethanol/Ether Anti-Solvent Precipitation

Best for: Small scale (<1g), heat-sensitive compounds, or maximizing recovery.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol. (Target: near saturation).

-

Anti-Solvent Addition: While keeping the solution warm (approx.

C), add Diethyl Ether (or MTBE) dropwise.-

Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add 1-2 drops of Ethanol to clear the turbidity. The solution should be clear but on the verge of saturation.

-

Nucleation: Cover the flask and allow it to stand at Room Temperature.

-

Troubleshooting: If an "oil" forms at the bottom instead of crystals, vigorous stirring or scratching the glass wall with a glass rod is required to induce nucleation.

-

-

Completion: Cool to

C to complete precipitation. -

Filtration: Filter and wash with pure Diethyl Ether.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route and handling common failure modes like "oiling out."

Figure 1: Decision tree for solvent selection and troubleshooting the recrystallization of arylpyrrolidine salts.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following endpoints must be met:

-

Melting Point (MP):

-

The MP of the purified HCl salt should be sharp (range < 2^\circ$C).

-

Expectation: While specific literature on the 3,4-dimethyl isomer is proprietary, analogous 2-phenylpyrrolidine HCl salts typically melt between 150–170^\circ$C . A broad range indicates retained solvent or isomers.

-

-

HPLC Purity:

-

Run on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile.

-

Target purity: >99.5% area under the curve (AUC).

-

-

Chloride Content Titration:

-

Perform Argentometric titration (AgNO

) to confirm the stoichiometry of the HCl salt (Theoretical: ~16.7% Cl

-

Troubleshooting "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This is common with dimethylphenyl substitutions due to increased lipophilicity.

-

Cause: Solution is too concentrated or cooled too rapidly; the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before crossing the solubility curve.

-

Correction:

-

Reheat to dissolve the oil.

-

Add a small volume (1-2 mL) of additional solvent (IPA).

-

Seeding: Add a single crystal of pure product at the cloud point.

-

Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to generate nucleation sites.

-

References

-

Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (General principles of recrystallization and solvent selection).

-

MIT OpenCourseWare. Recrystallization Guide. Department of Chemistry. (Protocols for two-solvent systems and hot filtration).

-

ResearchGate Scientific Discussions. Purification of organic hydrochloride salts. (Field discussions on amine HCl solubility in IPA vs. Ethanol).

-

Organic Syntheses. Synthesis of 2-phenyl-1-pyrroline and reduction to 2-phenylpyrrolidine. (Foundational chemistry for the synthesis and handling of 2-arylpyrrolidines).

-

BenchChem. Pyrrolidine Hydrochloride Properties and Handling. (Solubility profiles of pyrrolidine salts).

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3,4-Dimethylphenyl)pyrrolidine HCl

Status: Operational Ticket ID: SYN-OPT-34DM Lead Scientist: Dr. A. Vance Subject: Yield Optimization & Troubleshooting for 2-Arylpyrrolidine Synthesis

Introduction

Welcome to the Technical Support Center. You are likely encountering yield plateaus (typically <40%) or purification difficulties with 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride . This compound belongs to the class of 2-substituted pyrrolidines, often synthesized via the cyclization of

The presence of the 3,4-dimethyl substitution pattern on the phenyl ring introduces specific electronic and steric factors that distinguish this from a standard 2-phenylpyrrolidine synthesis. The electron-donating methyl groups activate the ring, altering the kinetics of the precursor synthesis, while the lipophilicity of the final product complicates the salt crystallization.

This guide prioritizes the Friedel-Crafts/Cyclization/Reduction route, as it is the most scalable and robust method for this specific analog.

Module 1: The Synthetic Pathway & Critical Control Points

The following workflow illustrates the optimized industrial route. Errors here are cumulative; a 10% loss in Step 1 can manifest as a 50% loss in Step 3 due to impurity interference.

Caption: Figure 1. Optimized synthetic workflow for 2-(3,4-dimethylphenyl)pyrrolidine HCl. Key risk areas (CCPs) are highlighted.

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Precursor Synthesis (Friedel-Crafts)

Q: I am getting a mixture of isomers in the first step. How do I ensure the 3,4-dimethyl substitution pattern? A: The starting material, o-xylene (1,2-dimethylbenzene), has two reactive sites for electrophilic aromatic substitution: position 3 (ortho to one methyl) and position 4 (meta to one, para to the other).

-

The Problem: High temperatures favor thermodynamic control, which can lead to mixed isomers or poly-acylation.

-

The Fix: Maintain the reaction temperature between 0°C and 5°C during the addition of AlCl

. The 4-position is sterically favored over the 3-position (the "crowded" ortho position). Lower temperatures enhance this steric selectivity. -

Verification: Check GC-MS of Intermediate A. You should see a single dominant peak. If a significant minor peak (>5%) exists, recrystallize Intermediate A from hexanes before proceeding [1].

Phase 2: Cyclization (The "Oily Mess" Stage)

Q: My cyclization step yields a dark, viscous tar instead of the imine (pyrroline). What went wrong? A: This is the most common failure point. It usually stems from polymerization of the free amine before it can cyclize.

-

Mechanism: When you treat the

-chloroketone with ammonia, the primary amine forms first. If the concentration is too high, this amine attacks another molecule of chloroketone (intermolecular) rather than its own carbonyl (intramolecular). -

The Protocol Fix:

-

High Dilution: Run the reaction in a dilute solution (0.1 M or less).

-

Catalysis: Add Sodium Iodide (NaI) (0.1 eq). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the intramolecular ring closure faster than the intermolecular polymerization can occur [2].

-

pH Control: Ensure the reaction is basic enough to keep the amine nucleophilic but not so basic that it promotes aldol condensation of the ketone.

-

Phase 3: Reduction & Salt Formation

Q: The reduction with NaBH

-

Optimization: Do not use pure ethanol. Use a mixture of Methanol/THF (1:1) . Methanol participates in the mechanism by protonating the intermediate alkoxy-borate species, facilitating the hydride transfer.

-

Stoichiometry: Use 1.5 to 2.0 equivalents of NaBH

. Add it slowly at 0°C to prevent thermal decomposition of the hydride [3].

Q: I cannot get the HCl salt to crystallize; it remains a "goo" at the bottom of the flask. A: This compound is highly lipophilic, and its HCl salt is hygroscopic.

-

The Cause: Presence of residual water or alcohol.

-

The Fix:

-

Free Base Drying: After the workup, dry the organic layer (DCM or Ether) rigorously with MgSO

, then filter. -

Solvent Swap: Evaporate the solvent completely. Re-dissolve the oil in anhydrous diethyl ether or MTBE .

-

Gassing: Do not use aqueous HCl. Use 2M HCl in diethyl ether or bubble dry HCl gas.

-

Trituration: If it oils out, decant the solvent, add fresh anhydrous ether, and scratch the glass side vigorously with a spatula to induce nucleation.

-

Module 3: Optimized Experimental Protocol

Target: 10g Batch | Expected Yield: 65-75%

Step 1: Preparation of 2-(3,4-Dimethylphenyl)-1-pyrroline

-

Dissolve 4-chloro-1-(3,4-dimethylphenyl)butan-1-one (1.0 eq) in Methanol (10 mL/g).

-

Add Sodium Iodide (0.1 eq) and stir for 15 mins.

-

Add 7N Ammonia in Methanol (5.0 eq) dropwise.

-

Seal the vessel and stir at RT for 24 hours . (Do not heat; heating promotes polymerization).

-

Monitor via TLC (Silica, 5% MeOH in DCM). The starting material spot (high Rf) should disappear.

Step 2: Reduction to Pyrrolidine

-

Cool the reaction mixture from Step 1 to 0°C.

-

Add Sodium Borohydride (NaBH

, 1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution. -

Stir at RT for 3 hours.

-

Quench by adding 1M HCl dropwise until pH < 2 (destroys excess borohydride and protonates the amine).

-

Wash the acidic aqueous layer with DCM (removes non-basic impurities).

-

Basify the aqueous layer with 4M NaOH to pH > 12.

-

Extract with DCM (3x). Dry combined organics over Na

SO

Step 3: Crystallization

-

Evaporate DCM to obtain the crude oil.

-

Dissolve in minimal anhydrous Et

O. -

Add 2M HCl in Et

O dropwise with stirring. -

Filter the white precipitate under nitrogen (hygroscopic!).

-

Wash with cold anhydrous ether and dry in a vacuum desiccator over P

O

Module 4: Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | If yellow/beige, recrystallize from IPA/Et |

| Melting Point | 190°C - 194°C (dec) | Broad range indicates hydration. |

| 1H NMR (D2O) | Diagnostic: Two methyl singlets confirm the 3,4-substitution. | |

| Solubility | Water, Ethanol, DMSO | Insoluble in Ether, Hexanes. |

| Storage | -20°C, Desiccated | Hygroscopic. Degrades in moist air. |

References

- Friedel-Crafts Selectivity: Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on regioselectivity in alkylbenzenes).

-

Cyclization Kinetics: Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. Journal of Organic Chemistry, 66(18), 6207–6208. Link

-